Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate
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Overview
Description
Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate is an organic compound with the molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate typically involves the esterification of 3-amino-2-hydroxypropanoic acid with methyl alcohol in the presence of a benzyloxycarbonyl (Cbz) protecting group . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the deprotected amino alcohol.
Scientific Research Applications
Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups . Upon removal of the protecting group, the compound can interact with its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate can be compared with similar compounds such as:
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate: Similar structure but with a different substitution pattern.
Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoate: Contains an additional carbon in the backbone.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which allows for selective reactions and applications in various fields. Its ability to serve as an intermediate in the synthesis of complex molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H15NO5 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16) |
InChI Key |
FRQPMIDWJDBNJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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